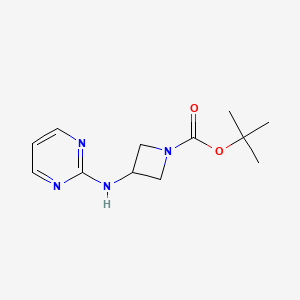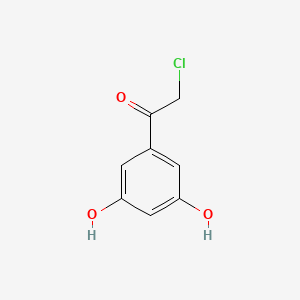
C 021 dihidrocloruro
Descripción general
Descripción
C 021 dihidrocloruro es un potente antagonista del receptor 4 de quimiocina CC (CCR4). Este compuesto es conocido por su capacidad de inhibir la quimiotaxis funcional en modelos tanto humanos como de ratón. Ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la inmunología y la inflamación .
Aplicaciones Científicas De Investigación
C 021 dihidrocloruro tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Inmunología: Se utiliza para estudiar el papel de CCR4 en las respuestas inmunitarias.
Inflamación: Se utiliza para investigar los mecanismos de la inflamación y posibles objetivos terapéuticos.
Investigación del cáncer: Se utiliza para estudiar el papel de CCR4 en la progresión y metástasis del cáncer.
Desarrollo de fármacos: Se utiliza como compuesto principal para el desarrollo de nuevos agentes terapéuticos
Mecanismo De Acción
C 021 dihidrocloruro ejerce sus efectos al unirse al receptor CCR4, inhibiendo así su función. Esto evita que el receptor interactúe con sus ligandos naturales, como CCL22, y posteriormente inhibe las vías de señalización descendentes implicadas en la quimiotaxis y la inflamación .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
C 021 dihydrochloride plays a crucial role in biochemical reactions by inhibiting the CCR4 receptor. This receptor is involved in the chemotaxis of immune cells, particularly T cells, to sites of inflammation. By blocking CCR4, C 021 dihydrochloride can modulate immune responses and reduce inflammation. The compound interacts with several biomolecules, including the chemokine ligand CCL22. It effectively prevents CCL22-derived [35S]GTPγS from binding to the receptor with an IC50 of 18 nM . This interaction highlights the compound’s potency in inhibiting chemotactic responses.
Cellular Effects
C 021 dihydrochloride has significant effects on various cell types and cellular processes. In immune cells, particularly T cells and macrophages, the compound inhibits chemotaxis, thereby reducing the migration of these cells to inflammatory sites . This inhibition can lead to decreased inflammation and modulation of immune responses. Additionally, C 021 dihydrochloride influences cell signaling pathways by blocking the activation of CCR4, which is involved in the signaling cascade that promotes cell migration and activation . The compound’s impact on gene expression and cellular metabolism is also notable, as it can alter the expression of genes involved in inflammatory responses.
Molecular Mechanism
The molecular mechanism of C 021 dihydrochloride involves its binding to the CCR4 receptor, thereby preventing the receptor’s interaction with its natural ligands, such as CCL22 . This binding inhibits the downstream signaling pathways that are typically activated by CCR4, including the activation of G proteins and subsequent intracellular signaling cascades. By blocking these pathways, C 021 dihydrochloride effectively reduces chemotaxis and immune cell activation. The compound’s ability to inhibit enzyme activity and alter gene expression further contributes to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of C 021 dihydrochloride can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that C 021 dihydrochloride remains stable under specific storage conditions, such as at -80°C for up to six months . Over time, the compound’s inhibitory effects on chemotaxis and immune cell activation can persist, although prolonged exposure may lead to adaptive responses in cells. In vitro and in vivo studies have demonstrated that C 021 dihydrochloride can maintain its efficacy in reducing inflammation and modulating immune responses over extended periods.
Dosage Effects in Animal Models
The effects of C 021 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits chemotaxis and reduces inflammation without causing significant adverse effects . At higher doses, C 021 dihydrochloride may exhibit toxic effects, including potential impacts on liver function and overall cellular health. Studies in murine models have shown that a dosage of 1 mg/kg administered intraperitoneally daily for three days significantly reduces microgliosis and the pERK1/2 to tERK1/2 ratio . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
C 021 dihydrochloride is involved in several metabolic pathways, particularly those related to its degradation and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes oxidative metabolism . Enzymes such as cytochrome P450 play a crucial role in the metabolism of C 021 dihydrochloride, leading to its breakdown and eventual excretion. The compound’s interaction with metabolic enzymes can influence its overall efficacy and duration of action. Additionally, C 021 dihydrochloride can affect metabolic flux and metabolite levels, further impacting its pharmacokinetic properties.
Transport and Distribution
The transport and distribution of C 021 dihydrochloride within cells and tissues are essential for its therapeutic effects. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, C 021 dihydrochloride can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on CCR4. The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and overall therapeutic potential.
Subcellular Localization
C 021 dihydrochloride’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with CCR4 and other biomolecules . Targeting signals and post-translational modifications may direct C 021 dihydrochloride to specific cellular compartments, enhancing its inhibitory effects on chemotaxis and immune cell activation. The compound’s localization within subcellular compartments can also influence its stability and degradation, further impacting its overall efficacy.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de C 021 dihidrocloruro implica varios pasos, comenzando con la preparación de la estructura central de la quinazolina. Los pasos clave incluyen:
Formación del núcleo de quinazolina: Esto se logra típicamente mediante una reacción de ciclización que involucra precursores apropiados.
Funcionalización: El núcleo de quinazolina se funcionaliza luego con varios sustituyentes para lograr las propiedades químicas deseadas.
Conversión final: El paso final implica la conversión del compuesto intermedio a this compound mediante una reacción con ácido clorhídrico
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica:
Optimización de las condiciones de reacción: Garantizar un alto rendimiento y pureza del producto final.
Uso de reactivos de calidad industrial: Para garantizar la rentabilidad y escalabilidad.
Purificación: El producto final se purifica utilizando técnicas como cristalización y cromatografía
Análisis De Reacciones Químicas
Tipos de reacciones
C 021 dihidrocloruro experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación suelen producir derivados oxidados, mientras que las reacciones de reducción producen derivados reducidos .
Comparación Con Compuestos Similares
Compuestos similares
- CTK7A
- HIF-2α-IN-8
- Tilorona dihidrocloruro
- Sulfato de glucosamina
- HIF1-IN-3
Singularidad
C 021 dihidrocloruro es único por su alta potencia y selectividad para el receptor CCR4. Esto lo convierte en una herramienta valiosa para estudiar el papel específico de CCR4 en varios procesos biológicos y para desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
N-cycloheptyl-6,7-dimethoxy-2-(4-piperidin-1-ylpiperidin-1-yl)quinazolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N5O2.2ClH/c1-33-24-18-22-23(19-25(24)34-2)29-27(30-26(22)28-20-10-6-3-4-7-11-20)32-16-12-21(13-17-32)31-14-8-5-9-15-31;;/h18-21H,3-17H2,1-2H3,(H,28,29,30);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJKNYQUFAPLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCC(CC3)N4CCCCC4)NC5CCCCCC5)OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research regarding CCL2 and hepatic encephalopathy?
A1: The research demonstrates that neuronal CCL2, a chemokine typically associated with immune responses, is upregulated in the brain during hepatic encephalopathy [, ]. This upregulation contributes to the activation of microglia, the resident immune cells of the central nervous system, and ultimately exacerbates neurological decline.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


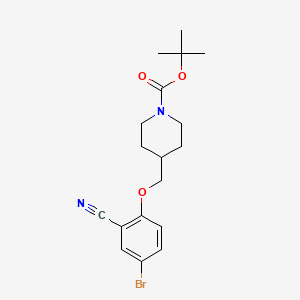
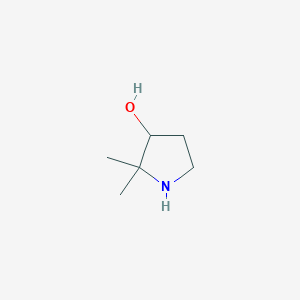
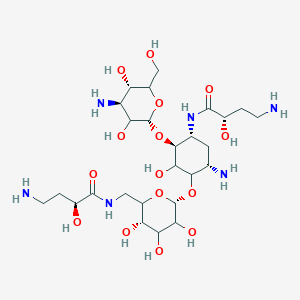

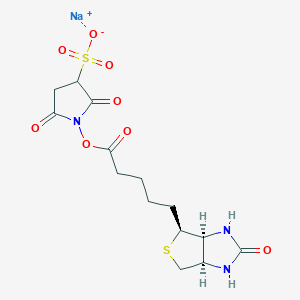

![[4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol](/img/structure/B1456563.png)
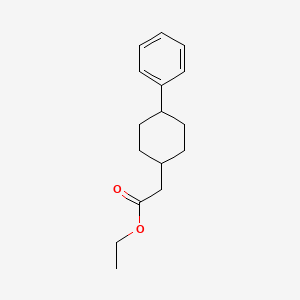
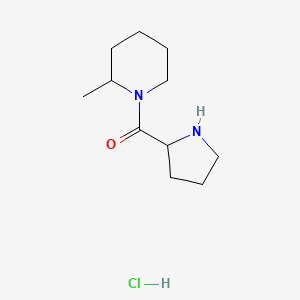
![4-[2-(Methylamino)acetyl]-2-piperazinone hydrochloride](/img/structure/B1456568.png)

![2-Chloro-4-(3-trifluoromethyl-phenyl)-[1,3,5]triazine](/img/structure/B1456570.png)
